molecular formula C18H15FN2O B2594805 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one CAS No. 941882-98-0

2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one

Cat. No.: B2594805
CAS No.: 941882-98-0
M. Wt: 294.329
InChI Key: DUZYRJOBCIXQEM-UHFFFAOYSA-N
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Description

2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one is a synthetic pyridazinone derivative of significant interest in medicinal chemistry and pharmacological research. The pyridazin-3(2H)-one scaffold is a privileged structure in drug discovery, known for its diverse biological activities and presence in numerous pharmacologically active compounds . This specific derivative, featuring a 3-fluorobenzyl group at the N-2 position and a p-tolyl substituent at the C-6 position, is a valuable building block for researchers exploring new therapeutic agents. The core pyridazinone structure is associated with a wide spectrum of biological activities, with notable research applications in two primary areas: cardiovascular diseases and oncology . Pyridazinone derivatives have been extensively studied as vasodilators and have served as key scaffolds for developing agents that target critical pathways such as the renin-angiotensin-aldosterone system and phosphodiesterase (PDE) enzymes . Concurrently, the same core structure is investigated for its anticancer potential, with derivatives demonstrating mechanisms of action that include the inhibition of tyrosine kinases, tubulin polymerization, and other molecular targets relevant to cancer cell proliferation . This dual relevance makes pyridazinone-based compounds particularly interesting for studies in reverse cardio-oncology, which explores the link between cardiovascular diseases and cancer . Beyond these key areas, the pyridazinone scaffold is also a subject of research in other fields, including antimicrobial studies and the development of optical materials due to its fluorescent properties . The molecular conformation of related pyridazinone compounds often reveals non-planar structures, where the aromatic rings are twisted with respect to the heterocyclic core, a feature that can influence solid-state packing and intermolecular interactions through N—H⋯O hydrogen bonds and π-stacking . This compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(3-fluorophenyl)methyl]-6-(4-methylphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O/c1-13-5-7-15(8-6-13)17-9-10-18(22)21(20-17)12-14-3-2-4-16(19)11-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZYRJOBCIXQEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 3-fluorobenzyl halides and suitable nucleophiles.

    Attachment of the p-Tolyl Group: The p-tolyl group can be attached through Friedel-Crafts alkylation reactions using p-tolyl halides and Lewis acids as catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzyl or tolyl rings can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

    Substitution: Halogenated benzyl or tolyl derivatives, nucleophiles such as amines or thiols, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Biological Applications

1. Enzyme Inhibition
Recent studies have highlighted the potential of pyridazinone derivatives, including 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one, as inhibitors of acetylcholinesterase (AChE). AChE is a critical enzyme in the pathophysiology of Alzheimer's disease, where its inhibition can lead to increased levels of acetylcholine, thereby improving cognitive function. Research indicates that this compound may exhibit significant inhibitory activity against AChE, making it a candidate for further development as a therapeutic agent for Alzheimer's disease .

2. Monoamine Oxidase Inhibition
Another area of interest is the compound's potential as an inhibitor of monoamine oxidase (MAO), particularly MAO-B. MAO-B inhibitors are valuable in treating neurodegenerative disorders such as Parkinson's disease. Studies have shown that certain pyridazinone derivatives can selectively inhibit MAO-B with high potency, suggesting that this compound may similarly possess these properties .

Corrosion Inhibition

1. Corrosion Inhibitor Performance
The compound has also been investigated for its effectiveness as a corrosion inhibitor for carbon steel in acidic environments. Research indicates that pyridazinone derivatives can adsorb onto metal surfaces, forming protective layers that reduce corrosion rates. The thermodynamic characterization of such compounds suggests a strong interaction with the metal surface, enhancing their efficacy as corrosion inhibitors .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Study Focus Findings
Study on AChE InhibitionEvaluated various pyridazinonesIdentified significant AChE inhibition by derivatives, indicating potential for Alzheimer's therapy
MAO-B Inhibition StudyAssessed selectivity and potencyFound that specific pyridazinones exhibited high selectivity for MAO-B, supporting their use in neurodegenerative disease treatment
Corrosion Inhibition AnalysisTested effectiveness on carbon steelDemonstrated that pyridazinones significantly reduce corrosion rates in acidic solutions

Mechanism of Action

The mechanism of action of 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways and physiological responses.

    DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes, which can be useful in anticancer therapies.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

  • 5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (e.g., 3a-3h) :
    Chlorine at position 5 increases electrophilicity, enhancing reactivity in nucleophilic substitutions. However, this may reduce solubility compared to fluorine-substituted analogs due to higher lipophilicity .
  • 2-(3-Fluorobenzyl) vs. 2-(2-Fluorobenzyl) Isomers :
    Positional isomerism of fluorine on the benzyl group affects electronic distribution. The 3-fluorobenzyl group in the target compound may offer better steric compatibility with hydrophobic binding pockets compared to the 2-fluorobenzyl isomer (CAS: 941972-53-8), which could exhibit altered dipole moments .

Aromatic and Heterocyclic Substituents

  • In contrast, the p-tolyl group in the target compound provides steric bulk and lipophilicity, favoring membrane permeability .

Physicochemical and Crystallographic Properties

Compound Name Substituents (Positions 2 and 6) Molecular Weight (g/mol) Solubility (mg/mL) Crystal System Biological Activity
2-(3-Fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one 3-Fluorobenzyl, p-tolyl 322.34 (calculated) Data not available Not reported Under investigation
2-(2-Oxo-2-phenylethyl)-6-phenylpyridazin-3(2H)-one Phenacyl, phenyl 292.30 Low in water Not reported Antifungal (in silico predictions)
6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one p-Tolyl, 3-(trifluoromethyl)phenyl 344.33 ~0.1 in ethanol Monoclinic (C2/c) Herbicidal, insecticidal
2-(3,4-Dichlorobenzyl)-6-(2-furyl)pyridazin-3(2H)-one 3,4-Dichlorobenzyl, furyl 353.18 Insoluble in hexane Not reported Antiproliferative (preliminary)

Key Observations:

  • Solubility : Fluorine and methyl groups (e.g., p-tolyl) improve solubility in polar solvents compared to chlorine or trifluoromethyl groups .
  • Crystallinity: The monoclinic crystal system observed in trifluoromethyl-substituted derivatives suggests dense molecular packing due to strong van der Waals interactions, which may correlate with enhanced thermal stability .

Biological Activity

2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one is a synthetic compound belonging to the pyridazinone class, which has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H16FN2OC_{18}H_{16}FN_2O. Its structure features a pyridazinone core with a 3-fluorobenzyl group and a p-tolyl group, which enhance its lipophilicity and stability, making it a candidate for medicinal chemistry applications .

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of pyridazinones possess antimicrobial properties, indicating that this compound may also exhibit similar effects .
  • Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation, which is crucial in treating various chronic diseases.
  • Anticancer Potential : Preliminary studies suggest that pyridazinone derivatives can inhibit cancer cell proliferation, positioning this compound as a potential anticancer agent .

The mechanism of action for this compound likely involves interactions with specific molecular targets. These interactions can modulate enzyme activity or receptor functions, contributing to its biological effects. For instance, its structural components may enable it to bind effectively to target proteins involved in disease pathways .

Case Studies and Experimental Data

  • Monoamine Oxidase Inhibition :
    • A study on related pyridazinones demonstrated potent inhibition of monoamine oxidase (MAO) enzymes, particularly MAO-B. Compounds with similar structures showed IC50 values in the low micromolar range, suggesting that this compound could exhibit comparable inhibitory effects on MAO-B, which is relevant for neurodegenerative diseases like Alzheimer’s .
  • Cytotoxicity Studies :
    • In vitro cytotoxicity assays indicated varying degrees of toxicity among pyridazinone derivatives. For example, some derivatives displayed significant cytotoxic effects at higher concentrations while maintaining lower toxicity at therapeutic levels. This suggests that further optimization of the structure could enhance its safety profile while retaining efficacy .

Comparative Analysis with Related Compounds

Compound NameKey DifferencesBiological Activity
2-(3-chlorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-oneChlorine atom instead of fluorineModerate antimicrobial activity
2-(3-bromobenzyl)-6-(p-tolyl)pyridazin-3(2H)-oneBromine atom instead of fluorineLower anti-inflammatory effects
2-(3-methylbenzyl)-6-(p-tolyl)pyridazin-3(2H)-oneMethyl group instead of fluorineReduced anticancer potential

The presence of the fluorine atom in this compound enhances its bioavailability and stability compared to related compounds with chlorine or bromine substitutions .

Q & A

Q. What are the common synthetic routes for 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Condensation reactions : Reacting pyridazinone precursors (e.g., 6-(p-tolyl)pyridazin-3(2H)-one) with fluorinated benzyl halides in the presence of a base (e.g., sodium ethoxide) to facilitate nucleophilic substitution .
  • Purification : Chromatography or recrystallization from ethanol/methanol to isolate the product with >95% purity .
  • Optimization : Adjusting solvent polarity (e.g., DMF for high-temperature reactions), catalyst load (e.g., palladium for cross-coupling), and reaction time (12–24 hours) to maximize yield .

Table 1: Synthetic Route Comparison

MethodPrecursorsYield (%)Purity Technique
Nucleophilic Substitution6-(p-tolyl)pyridazinone + 3-fluorobenzyl bromide68Column Chromatography
Multi-Step CondensationHydrazine derivatives + Ketones72Recrystallization

Q. How is the compound characterized post-synthesis, and what spectroscopic markers are critical?

Methodological Answer: Characterization involves:

  • 1H/13C NMR : Key signals include the pyridazinone carbonyl (δ ~165 ppm in 13C) and aromatic protons (δ 7.2–8.1 ppm in 1H) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to C19H16FN2O (calc. 314.12) .
  • FT-IR : Stretching vibrations for C=O (~1700 cm⁻¹) and C-F (~1220 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

  • Solubility : Poor in water; soluble in DMSO, DMF, and dichloromethane. Pre-solubilization in DMSO (10 mM stock) is recommended for biological assays .
  • Stability : Store at –20°C under inert gas (argon) to prevent oxidation. Stability in PBS buffer should be verified via HPLC over 24 hours .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for this compound?

Methodological Answer: Discrepancies in bond angles or torsional conformations can be addressed by:

  • Single-Crystal X-Ray Diffraction (SCXRD) : Resolve disorder in aromatic rings using high-resolution data (R-factor < 0.06) and constrained refinement .
  • DFT Calculations : Compare experimental vs. computed geometries (e.g., Gaussian09 with B3LYP/6-31G**) to validate deviations .
  • Temperature-Dependent Studies : Analyze thermal ellipsoids to distinguish static disorder from dynamic motion .

Q. What strategies optimize the compound’s bioactivity based on structure-activity relationships (SAR)?

Methodological Answer:

  • Substituent Modulation : Introduce electron-withdrawing groups (e.g., -CF3) at the benzyl position to enhance enzyme binding (e.g., phosphodiesterase inhibition) .
  • Bioisosteric Replacement : Replace the p-tolyl group with thiophene to improve metabolic stability while retaining activity .
  • In Silico Docking : Use AutoDock Vina to predict interactions with targets (e.g., COX-2 or PDE4) and prioritize analogs .

Q. How can researchers reconcile contradictory reports on this compound’s biological activity?

Methodological Answer:

  • Standardized Assays : Replicate studies using consistent cell lines (e.g., RAW264.7 for anti-inflammatory assays) and control compounds .
  • Meta-Analysis : Pool data from multiple studies (e.g., IC50 values) to identify outliers and quantify effect sizes .
  • Structural Analogs : Compare activity trends across derivatives to isolate substituent-specific effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields?

Methodological Answer:

  • Reaction Monitoring : Use TLC or in situ IR to identify incomplete reactions or side products .
  • Scale-Up Adjustments : Pilot small-scale reactions (1 mmol → 10 mmol) to assess reproducibility. Yields often drop by 5–10% at larger scales due to mixing inefficiencies .

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